(2Z)-N-(2-fluorophenyl)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-N-(2-fluorophenyl)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinane-6-carboxamide is a synthetic organic compound that belongs to the class of thiazinane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2-fluorophenyl)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step may involve nucleophilic substitution reactions using fluorinated aromatic compounds.
Formation of the carboxamide group: This can be done through amide bond formation reactions using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(2-fluorophenyl)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s activity.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying its biological activity and potential therapeutic effects.
Medicine: As a potential drug candidate for treating various diseases.
Industry: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-N-(2-fluorophenyl)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Thiazinane derivatives: Compounds with similar ring structures and functional groups.
Fluorophenyl compounds: Compounds containing fluorinated aromatic rings.
Carboxamide compounds: Compounds with amide functional groups.
Uniqueness
(2Z)-N-(2-fluorophenyl)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinane-6-carboxamide is unique due to its specific combination of functional groups and ring structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C13H14FN3O2S |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C13H14FN3O2S/c1-15-13-17(2)11(18)7-10(20-13)12(19)16-9-6-4-3-5-8(9)14/h3-6,10H,7H2,1-2H3,(H,16,19) |
InChI Key |
LYZPLFDODUCPQE-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1N(C(=O)CC(S1)C(=O)NC2=CC=CC=C2F)C |
Origin of Product |
United States |
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